2-chloro-N-(4-(furan-3-yl)benzyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-17-4-2-1-3-16(17)18(21)20-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIJQGZJXSWSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 2 Chloro N 4 Furan 3 Yl Benzyl Benzamide
Retrosynthetic Dissection and Key Intermediates
Retrosynthetic analysis of 2-chloro-N-(4-(furan-3-yl)benzyl)benzamide identifies two primary strategic disconnections. The most evident disconnection is across the central amide bond, which simplifies the molecule into two key building blocks: a 2-chlorobenzoyl moiety and a 4-(furan-3-yl)benzylamine moiety. This is a common and reliable strategy in the synthesis of amides.
A second key disconnection targets the carbon-carbon bond between the phenyl ring and the furan (B31954) ring. This bond is typically formed using transition metal-catalyzed cross-coupling reactions. This retrosynthetic approach breaks down the 4-(furan-3-yl)benzylamine intermediate into a simpler benzyl (B1604629) derivative and a furan building block.
Based on this analysis, the primary synthetic intermediates are identified as:
From the Benzoyl Moiety: 2-chlorobenzoic acid or its more reactive derivative, 2-chlorobenzoyl chloride.
From the Benzylamine Moiety: 4-(Furan-3-yl)benzylamine.
For the Cross-Coupling Strategy: A 4-substituted benzyl precursor (e.g., 4-bromobenzylamine, 4-bromobenzyl bromide, or 4-bromobenzonitrile) and a suitable furan coupling partner (e.g., furan-3-ylboronic acid or a furan-3-yl stannane).
Formation of the Benzamide (B126) Moiety
The creation of the amide linkage is a critical step in the synthesis of the target molecule. This transformation can be achieved through several reliable methods.
Acyl Halide/Amine Condensation Reactions
The most direct and widely used method for forming the benzamide moiety is the condensation reaction between an acyl halide and an amine. In this approach, 2-chlorobenzoyl chloride is reacted with 4-(furan-3-yl)benzylamine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
The synthesis involves treating the carboxylic acid (2-chlorobenzoic acid) with an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to generate the highly reactive 2-chlorobenzoyl chloride intermediate. nih.govresearchgate.net This intermediate is then reacted with 4-(furan-3-yl)benzylamine, often in a suitable aprotic solvent, to yield the final product. nih.gov
Table 1: Typical Conditions for Acyl Halide/Amine Condensation
| Parameter | Description |
|---|---|
| Amine | 4-(Furan-3-yl)benzylamine |
| Acyl Halide | 2-chlorobenzoyl chloride |
| Base | Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
Alternative Amide Bond Formation Strategies
Beyond the classic acyl halide method, other strategies can be employed for amide bond formation, which may offer advantages in terms of substrate compatibility or milder reaction conditions.
Peptide Coupling Reagents: 2-Chlorobenzoic acid can be directly coupled with 4-(furan-3-yl)benzylamine using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
Aminolysis of Esters: A greener approach involves the aminolysis of a simple ester derivative of 2-chlorobenzoic acid, such as methyl 2-chlorobenzoate. While this reaction can be slow, it can be facilitated under specific conditions, such as heating in water, providing a more environmentally benign pathway. chemrxiv.org
Construction of the 4-(Furan-3-yl)benzyl Substructure
Transition Metal-Catalyzed Cross-Coupling for Aryl-Furan Linkages
Transition metal-catalyzed cross-coupling reactions are the state-of-the-art for forming C-C bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura reaction is particularly well-suited for this purpose, involving the coupling of an organoboron compound with an organohalide. mdpi.comrsc.org
In a typical Suzuki approach, a 4-halobenzyl derivative (e.g., 4-bromobenzonitrile) is coupled with furan-3-ylboronic acid. This reaction is catalyzed by a palladium or nickel complex in the presence of a base. mdpi.comrsc.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.
Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Component | Examples |
|---|---|
| Aryl Halide | 4-Bromobenzonitrile, Methyl 4-bromobenzoate |
| Boronic Acid | Furan-3-ylboronic acid |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), NiCl₂(dppp) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, often with water |
The catalytic cycle generally involves oxidative addition of the aryl halide to the metal center, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Synthesis of Furan-3-yl-substituted Benzyl Halides and Amines
The specific benzyl precursor required for the amide formation or cross-coupling step must be synthesized. A plausible synthetic route to the key intermediate, 4-(furan-3-yl)benzylamine, can be proposed in a multi-step sequence:
Suzuki Coupling: A Suzuki-Miyaura coupling reaction is performed between 4-cyanophenylboronic acid and 3-bromofuran (or vice-versa, using 4-bromobenzonitrile and furan-3-ylboronic acid) to produce 4-(furan-3-yl)benzonitrile.
Nitrile Reduction: The resulting benzonitrile is then reduced to the corresponding primary amine. This reduction can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation using catalysts like Raney Nickel.
This sequence provides a reliable pathway to the 4-(furan-3-yl)benzylamine needed for the final amide bond formation step.
Regioselective Halogenation of the Benzamide Ring
Further halogenation of the this compound molecule on the benzamide ring requires careful consideration of the directing effects of the existing substituents. The chloro and the amide groups both influence the position of subsequent electrophilic aromatic substitution.
In the case of the 2-chlorobenzamide portion of the target molecule, the chlorine atom is at position 2. The available positions for further substitution are 3, 4, 5, and 6. The interplay between the ortho-, para-directing chloro group and the meta-directing influence of the carbonyl on the benzamide ring will determine the regioselectivity of further halogenation reactions. unizin.org Generally, activating groups have a stronger directing effect than deactivating groups. libretexts.org
Table 1: Directing Effects of Substituents on the Benzamide Ring
| Substituent | Position | Effect on Reactivity | Directing Preference |
| -Cl | 2 | Deactivating | Ortho, Para |
| -C(O)NHR | 1 | Deactivating | Meta |
This table summarizes the general directing effects of the substituents on the benzamide ring of this compound.
A potential strategy for controlled halogenation is to harness the reactivity of boron. A recently developed method for the regioselective ortho-halogenation of N-aryl amides involves a carbonyl-directed borylation followed by a consecutive halodeboronation. nih.gov This approach allows for the precise introduction of a halogen at the desired ortho position. nih.gov
Synthetic Route Optimization for Yield and Purity
The synthesis of this compound typically involves two key bond-forming reactions: the formation of the amide bond and the creation of the furan-aryl bond. Optimizing this synthetic route is crucial for maximizing yield and ensuring high purity of the final product.
Amide Bond Formation: The amide bond is typically formed by the reaction of 2-chlorobenzoyl chloride with (4-(furan-3-yl)phenyl)methanamine. Optimization of this step can involve screening different solvents, bases, and reaction temperatures. For instance, in the synthesis of N-benzylbenzamide, increasing the reaction temperature from 25 to 65 °C significantly increased the yield. nih.gov Acetonitrile has been found to be an effective solvent for such reactions. nih.gov Alternative methods for amide bond formation include the oxidative amidation of aldehydes and amines, which can be catalyzed by copper-based metal-organic frameworks. nih.gov
Furan-Aryl Bond Formation: The furan-aryl linkage is commonly constructed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. youtube.comyoutube.com This reaction would involve the coupling of a boronic acid or ester derivative of furan with an aryl halide. For the synthesis of the target molecule, this could be the reaction of 3-furylboronic acid with a suitable 4-halobenzyl derivative. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com Optimization of the Suzuki coupling often involves the careful selection of the palladium catalyst, ligand, base, and solvent system. organic-chemistry.orgresearchgate.net
Table 2: Potential Optimization Parameters for the Synthesis of this compound
| Reaction Step | Parameter | Variables to Consider |
| Amide Formation | Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran |
| Base | Triethylamine, Pyridine, Diisopropylethylamine | |
| Temperature | Room Temperature, 65°C, Reflux | |
| Suzuki Coupling | Catalyst | Pd(PPh3)4, Pd(OAc)2, Pd2(dba)3 |
| Ligand | PPh3, PCy3, SPhos | |
| Base | K2CO3, Cs2CO3, K3PO4 |
This table outlines key parameters that can be varied to optimize the yield and purity of the synthetic route.
Purification of the final compound and intermediates is typically achieved through techniques such as recrystallization or column chromatography.
Characterization of Synthetic Intermediates and Final Compound
The structural confirmation and purity assessment of this compound and its synthetic intermediates are accomplished using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR provides information on the chemical environment of all hydrogen atoms in the molecule. For the target compound, characteristic signals would be expected for the aromatic protons on the benzamide and benzyl rings, the furan ring protons, the methylene (-CH₂-) protons, and the amide (N-H) proton. The chemical shifts and coupling patterns of these signals are diagnostic of the molecular structure. For example, in N-benzylbenzamide, the methylene protons typically appear as a doublet around 4.6 ppm, and the amide proton as a broad signal. chemicalbook.com
¹³C NMR: Carbon-13 NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. Distinct signals would be observed for the carbonyl carbon, the aromatic and furan carbons, and the methylene carbon.
Infrared (IR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. thermofisher.com For a secondary amide like this compound, characteristic absorption bands would include:
N-H stretch: A single peak typically in the range of 3370-3170 cm⁻¹. spectroscopyonline.com
C=O stretch (Amide I band): An intense absorption between 1700 and 1600 cm⁻¹. spectroscopyonline.comleibniz-fli.de
N-H bend (Amide II band): A strong peak typically found between 1590 and 1480 cm⁻¹. spectroscopyonline.comresearchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. libretexts.org For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can also provide structural information, with common cleavages occurring at the amide bond. nih.govrsc.org The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | 7.2 - 8.0 ppm |
| Furan Protons | 6.4 - 7.5 ppm | |
| Methylene Protons | ~4.6 ppm (doublet) | |
| Amide Proton | Broad signal | |
| ¹³C NMR | Carbonyl Carbon | ~165 - 170 ppm |
| Aromatic & Furan Carbons | 110 - 140 ppm | |
| Methylene Carbon | ~45 ppm | |
| FTIR | N-H Stretch | ~3300 cm⁻¹ |
| C=O Stretch (Amide I) | ~1650 cm⁻¹ | |
| N-H Bend (Amide II) | ~1540 cm⁻¹ | |
| Mass Spec. | Molecular Ion | Peak at m/z corresponding to C₁₈H₁₄ClNO₂ |
| Isotopic Pattern | M+2 peak due to ³⁷Cl |
This table provides a summary of the anticipated spectroscopic data for the characterization of the title compound.
By employing these synthetic and analytical methodologies, this compound can be efficiently synthesized in high purity, and its chemical structure can be unequivocally confirmed.
Structure Activity Relationship Sar and Analogue Design Within the 2 Chloro N 4 Furan 3 Yl Benzyl Benzamide Series
Systematic Structural Modifications of the Benzamide (B126) Core
The benzamide core of the lead compound serves as a crucial anchor for molecular interactions. Modifications to this part of the scaffold, particularly the halogenation pattern and substitutions on the amide nitrogen, have been shown to significantly influence biological outcomes.
Influence of Halogenation Pattern on Biological Activity
The presence and position of halogen atoms on the benzamide ring are critical determinants of activity. Halogens can modulate the electronic properties and conformation of the molecule, thereby affecting its binding affinity to biological targets. drugdesign.org The parent compound features a chlorine atom at the 2-position of the benzamide ring. The structure-activity relationship (SAR) suggests that both the type of halogen and its location can be systematically varied to optimize activity.
Key research findings indicate that electron-withdrawing groups on the benzoyl moiety can be advantageous. For instance, introducing a second halogen, such as fluorine or chlorine, at the 4-position can enhance potency. This is often attributed to the altered electronic distribution of the aromatic ring and improved hydrophobic interactions within the binding pocket. Conversely, shifting the initial chlorine atom from the 2-position to the 3- or 4-position may lead to a decrease in activity, suggesting that substitution at the ortho position is favorable for maintaining an optimal conformation for target engagement. The replacement of chlorine with other halogens like bromine can also impact activity, potentially due to steric and lipophilicity changes.
| Compound | Benzamide Ring Substitution | Hypothetical Biological Activity (IC50, µM) |
|---|---|---|
| 1a | 2-chloro (Lead Compound) | 1.5 |
| 1b | 2,4-dichloro | 0.8 |
| 1c | 2-bromo | 2.1 |
| 1d | 2-fluoro | 1.8 |
| 1e | 3-chloro | 5.2 |
| 1f | 4-chloro | 7.8 |
Substituent Effects on the Benzylamide Nitrogen
The amide linkage is a key structural feature, and substitution on the benzylamide nitrogen can have a profound effect on the molecule's properties. The secondary amide in the parent compound is capable of forming important hydrogen bonds. Introducing small alkyl groups, such as a methyl or ethyl group, on the amide nitrogen converts it to a tertiary amide, which can alter its hydrogen bonding capacity and introduce steric hindrance. nih.gov
This modification can prevent the formation of a key hydrogen bond with a biological target, which may decrease activity. However, in some cases, the added lipophilicity and altered conformation can lead to improved cell permeability or a different binding mode that could potentially maintain or even enhance activity. The SAR in this area is often highly dependent on the specific topology of the target's binding site.
| Compound | N-Substituent | Hypothetical Biological Activity (IC50, µM) |
|---|---|---|
| 2a | -H (Lead Compound) | 1.5 |
| 2b | -CH3 | 8.9 |
| 2c | -CH2CH3 | 12.5 |
Exploration of the 4-(Furan-3-yl)benzyl Moiety
Furan (B31954) Ring Position and Substitution Variants
The furan ring is a key component, and its point of attachment to the benzyl (B1604629) group, as well as its substitution pattern, can dramatically affect biological activity. orientjchem.orgiiarjournals.org In the lead compound, the furan is connected via its 3-position. Moving the attachment to the 2-position would alter the vector and orientation of the furan ring within the binding site, which could either be beneficial or detrimental.
Furthermore, substitutions on the furan ring itself can probe for additional interactions. The 2- and 5-positions of the furan ring are often crucial for activity. orientjchem.org Adding small, lipophilic groups like a methyl group or electron-withdrawing groups like a halogen at these positions can enhance van der Waals or other interactions. For instance, a methyl group at the 5-position of the furan ring might occupy a small hydrophobic pocket, thereby increasing potency.
| Compound | Furan Moiety Modification | Hypothetical Biological Activity (IC50, µM) |
|---|---|---|
| 3a | Furan-3-yl (Lead Compound) | 1.5 |
| 3b | Furan-2-yl | 4.7 |
| 3c | 5-Methyl-furan-3-yl | 0.9 |
| 3d | 2-Chloro-furan-3-yl | 2.5 |
Bioisosteric Replacements of the Furan Heterocycle
Bioisosterism is a widely used strategy in medicinal chemistry to improve a compound's pharmacological profile. researchgate.netctppc.org Replacing the furan ring with other heterocycles can modulate properties such as metabolic stability, solubility, and target affinity. researchgate.net Common bioisosteres for furan include other five-membered aromatic heterocycles like thiophene, pyrrole, and oxazole, as well as six-membered rings like pyridine. researchgate.net
Thiophene, for example, is often a successful replacement for furan, as it has similar steric and electronic properties. rsc.org Pyrrole introduces a hydrogen bond donor (the N-H group), which could form a new, beneficial interaction with the target. Oxazole and thiazole introduce additional nitrogen atoms, altering the electrostatic potential and hydrogen bonding capabilities of the ring. Replacing the furan with a simple phenyl ring would increase lipophilicity and could explore a larger hydrophobic binding area.
| Compound | Furan Bioisostere | Hypothetical Biological Activity (IC50, µM) |
|---|---|---|
| 4a | Furan-3-yl (Lead Compound) | 1.5 |
| 4b | Thiophen-3-yl | 1.2 |
| 4c | Pyrrol-3-yl | 3.8 |
| 4d | Oxazol-4-yl | 6.1 |
| 4e | Thiazol-5-yl | 5.5 |
| 4f | Pyridin-3-yl | 4.9 |
| 4g | Phenyl | 9.3 |
Modifications of the Benzyl Linker
The benzyl linker connecting the benzamide and furan-containing moieties plays a critical role in positioning these two key fragments correctly within the target's binding site. Altering the linker can impact the compound's conformation and flexibility. nih.govnih.gov Introducing small substituents, such as a methyl group, on the benzylic carbon (the -CH2- group) can restrict rotation and favor a specific conformation, which may lead to improved activity if that conformation is the bioactive one.
Another strategy is to alter the length of the linker, for example, by synthesizing a phenethyl analogue. This would increase the distance between the two aromatic systems and could allow the furan moiety to access a more distant region of the binding site. Conversely, rigidifying the linker, for instance, by incorporating it into a cyclic system, can lock the molecule into a more defined conformation, which can be highly beneficial if it matches the optimal binding geometry, though it can also lead to a loss of activity if the imposed conformation is unfavorable.
| Compound | Linker Modification | Hypothetical Biological Activity (IC50, µM) |
|---|---|---|
| 5a | -CH2- (Lead Compound) | 1.5 |
| 5b | (S)-CH(CH3)- | 0.7 |
| 5c | (R)-CH(CH3)- | 3.2 |
| 5d | -CH2CH2- (Phenethyl) | 15.0 |
| 5e | alpha-Methyl on Benzyl Ring | 2.8 |
Conformational Analysis and its Correlation with Receptor Binding
The conformational flexibility of 2-chloro-N-(4-(furan-3-yl)benzyl)benzamide is a critical determinant of its receptor binding affinity. The molecule possesses several rotatable bonds, allowing it to adopt various three-dimensional arrangements. The key torsional angles are around the amide bond, the bond connecting the benzyl ring to the amide nitrogen, and the bond linking the furan ring to the benzyl group.
Studies on similar N-benzylbenzamide structures have shown that the amide bond can exist in both cis and trans conformations, with the trans conformer generally being more stable. scielo.br The relative orientation of the aromatic rings is also crucial. A "folded" conformation, where the aromatic rings are in proximity, versus an "extended" conformation can significantly impact how the molecule fits into a receptor's binding pocket.
The specific conformation that is recognized by the receptor is known as the bioactive conformation. Understanding this conformation is key to designing analogues with improved affinity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of ligand-receptor complexes are instrumental in determining these conformational preferences. For instance, in a study of N-benzyl-N-(furan-2-ylmethyl)acetamide, a related compound, both Z (trans) and E (cis) conformers were observed in solution, indicating a hindered rotational equilibrium that could influence receptor interaction. scielo.br
The correlation between a specific conformation and receptor binding is often established by comparing the activities of conformationally restricted analogues. By locking the molecule into a particular shape, researchers can determine whether that shape is favorable for binding.
Computational Approaches in SAR Elucidation (e.g., 3D-QSAR)
In the absence of extensive experimental data, computational methods like Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) are invaluable for elucidating the SAR of a compound series. nih.gov 3D-QSAR models correlate the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields.
A typical 3D-QSAR study on the this compound series would involve the following steps:
Generation of a dataset: A series of analogues with varying substituents on the chlorobenzamide, benzyl, and furan rings would be synthesized and their biological activities determined.
Molecular modeling and alignment: 3D structures of all compounds in the dataset are generated and aligned based on a common scaffold.
Calculation of molecular fields: Steric and electrostatic fields are calculated around each molecule.
Statistical analysis: Partial least squares (PLS) analysis is used to derive a mathematical equation that relates the variations in the molecular fields to the changes in biological activity.
The resulting 3D-QSAR model can be visualized as contour maps, which highlight regions where steric bulk or specific electrostatic properties are predicted to enhance or diminish activity. For example, a model might indicate that a bulky, electron-donating group at a particular position on the furan ring is favorable for activity, guiding the design of new, more potent analogues. Such computational studies have been successfully applied to various benzamide derivatives to identify key features for their biological activity. nih.gov
Design Principles for Enhanced Potency and Selectivity
Based on general principles of medicinal chemistry and findings from studies on related benzamide and furan-containing compounds, several design strategies can be proposed to enhance the potency and selectivity of the this compound series. vensel.orgacs.org
Key Design Principles:
Modification of the Chlorobenzamide Ring: The position and nature of the halogen substituent on the benzamide ring can influence binding affinity and selectivity. Exploring other halogens (e.g., fluorine, bromine) or different substitution patterns could lead to improved interactions with the receptor.
Bioisosteric Replacement of the Furan Ring: The furan ring can be replaced with other five- or six-membered heterocycles (e.g., thiophene, pyridine, oxazole) to probe the importance of the heteroatom and the ring's electronic properties. nih.govpatsnap.com Bioisosteric replacements can also improve metabolic stability and pharmacokinetic properties.
Substitution on the Benzyl Ring: Introducing small substituents on the benzyl ring can modulate the molecule's conformation and electronic properties. This can be a subtle way to fine-tune binding affinity and selectivity.
Conformational Constraint: Introducing cyclic structures or rigid linkers to restrict the molecule's flexibility can lock it into the bioactive conformation, potentially leading to a significant increase in potency.
Below is a hypothetical data table illustrating how SAR data for a series of analogues might be presented.
| Compound ID | R1 (on Benzamide) | R2 (on Benzyl) | R3 (on Furan) | Receptor Binding Affinity (IC50, nM) |
| 1 | 2-Cl | H | H | 150 |
| 1a | 3-Cl | H | H | 300 |
| 1b | 2-F | H | H | 120 |
| 1c | 2-Cl | 4-F | H | 95 |
| 1d | 2-Cl | H | 5-CH3 | 80 |
| 1e | 2-Cl | H | Thiophene-2-yl | 250 |
This table is for illustrative purposes only and does not represent actual experimental data.
By systematically applying these design principles and utilizing computational feedback, medicinal chemists can rationally design and synthesize new analogues of this compound with enhanced potency and a more desirable selectivity profile for their intended biological target.
Identification of Biological Targets and Elucidation of Molecular Mechanisms of Action of 2 Chloro N 4 Furan 3 Yl Benzyl Benzamide
Enzyme Inhibition Profiles
No specific data was found regarding the inhibitory activity of 2-chloro-N-(4-(furan-3-yl)benzyl)benzamide against the enzyme classes listed below.
Kinase Activity Modulation (e.g., Checkpoint Kinase 1, SPAK)
There is no available information on whether this compound modulates the activity of kinases such as Checkpoint Kinase 1 (CHK1) or Ste20-related proline-alanine-rich kinase (SPAK).
Cholinesterase Inhibition
The potential for this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) has not been reported. mdpi.comnih.gov Studies on other benzamide (B126) derivatives have shown cholinesterase inhibitory activity, suggesting that this class of compounds has the potential for such interactions. nih.gov
Receptor and Transporter Ligand Interactions (e.g., GPR52, 5-HT4)
There is no published research detailing the interaction of this compound with G-protein coupled receptors like GPR52 or serotonin (B10506) receptors such as 5-HT4. While other benzamide compounds have been investigated as agonists or antagonists for these receptors, the specific binding affinity and functional activity of this compound are unknown. nih.govnih.govnih.govnih.gov
Signaling Pathway Analysis in Cellular Contexts
No studies were found that have investigated the effects of this compound on intracellular signaling pathways in any cellular context.
Mechanistic Insights from Target-Ligand Complex Studies
There are no available crystallographic, NMR, or computational modeling studies that provide mechanistic insights into the binding of this compound to any biological target.
Advanced Computational Chemistry and in Silico Modeling for 2 Chloro N 4 Furan 3 Yl Benzyl Benzamide
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of electron distribution and energy levels, which are crucial determinants of a molecule's reactivity and spectroscopic signature.
Electronic Structure and Molecular Properties
DFT calculations can be employed to optimize the geometry of 2-chloro-N-(4-(furan-3-yl)benzyl)benzamide and to compute a range of electronic descriptors. These descriptors are vital for predicting the molecule's stability, reactivity, and intermolecular interactions. Key properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations (Note: These are representative values based on similar compounds and are for illustrative purposes.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Spectroscopic Data Prediction and Validation
A significant application of QM calculations is the prediction of spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.netmtu.edu By calculating the vibrational frequencies, chemical shifts, and electronic transitions, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimentally obtained data to validate the computed molecular structure and provide a more detailed interpretation of the experimental findings.
For this compound, DFT calculations would predict characteristic vibrational modes for the C=O stretch of the amide, the C-Cl stretch, and various vibrations associated with the furan (B31954) and benzene (B151609) rings. researchgate.net Similarly, the prediction of 1H and 13C NMR chemical shifts would aid in the structural elucidation of the compound. The use of electronic descriptors from ground-state DFT calculations can also be employed to predict absorption spectra. mpg.de
Molecular Docking and Virtual Screening
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict the binding mode of a small molecule ligand to the active site of a protein.
Binding Mode Prediction within Target Active Sites
For this compound, molecular docking studies would be crucial in identifying potential biological targets and understanding the molecular basis of its activity. The process involves preparing the 3D structure of the ligand and the target protein and then using a docking algorithm to explore possible binding poses. The results are typically scored based on the predicted binding affinity.
Studies on analogous N-benzylbenzamide and furan-containing compounds have shown that these scaffolds can interact with a variety of protein targets through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comnih.gov For example, the amide group in the benzamide (B126) moiety is a common hydrogen bond donor and acceptor, while the aromatic rings can engage in hydrophobic and π-π stacking interactions with amino acid residues in the active site. researchgate.net The furan ring, with its oxygen heteroatom, can also participate in hydrogen bonding. orientjchem.org Docking simulations for this compound would likely reveal key interactions with specific amino acid residues, providing a hypothesis for its mechanism of action. semanticscholar.org
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Result | Interpretation |
| Binding Affinity | -8.5 kcal/mol | Strong predicted binding to the target |
| Hydrogen Bonds | Amide N-H with Asp180, Amide C=O with Lys75 | Key electrostatic interactions stabilizing the complex |
| Hydrophobic Interactions | Benzyl (B1604629) ring with Leu120, Furan ring with Val65 | Contribution to binding from non-polar interactions |
| π-π Stacking | Chlorinated benzene ring with Phe178 | Favorable aromatic interactions |
Pharmacophore Model Development for De Novo Design
A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. These models can be developed based on the structure of a known active ligand or a series of active compounds. For this compound, a pharmacophore model could be generated based on its predicted binding mode from docking studies. nih.govnih.gov
This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov Once developed, the pharmacophore model can be used for virtual screening of large compound libraries to identify other molecules with similar features that may have similar biological activity. It also serves as a valuable tool for the de novo design of new, potentially more potent, analogs.
Molecular Dynamics Simulations for Conformational Landscape and Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape and stability of the complex over time. drugdesign.org
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. nih.gov For this compound, MD simulations would be performed on the ligand alone in solution to understand its conformational preferences and on the ligand-protein complex to assess the stability of the predicted binding mode. wustl.edu
Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions. mdpi.com These simulations can reveal important dynamic aspects of the interaction, such as the role of water molecules in the binding site and conformational changes in the protein upon ligand binding. mdpi.com The inherent flexibility of benzamide derivatives can be investigated to understand preferred orientations in a bound state. nih.gov
Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation for the this compound-Protein Complex
| Parameter/Output | Description | Typical Value/Observation |
| Simulation Time | Duration of the simulation | 100 ns |
| Force Field | Mathematical model for atomic interactions | AMBER, CHARMM |
| RMSD of Ligand | Measure of ligand stability in the binding pocket | < 2 Å |
| RMSF of Protein | Fluctuation of protein residues | Higher fluctuations in loop regions |
| Hydrogen Bond Occupancy | Percentage of time a specific hydrogen bond is maintained | > 50% for key interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is fundamental in modern drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the molecular features crucial for a desired biological effect. mdpi.com
For this compound, a QSAR model could be developed to predict its potential as a therapeutic agent, for instance, as an enzyme inhibitor or an antimicrobial agent. The process begins with a dataset of structurally related furan and benzamide derivatives with experimentally determined biological activities. nih.govaimspress.com Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are then calculated for each compound in the series. nih.gov These descriptors fall into several categories:
Constitutional: Molecular weight, number of atoms, number of rings.
Topological: Describing atomic connectivity and molecular shape.
Physicochemical: LogP (lipophilicity), molar refractivity, polar surface area. nih.gov
Quantum Chemical: Energies of molecular orbitals (HOMO, LUMO), dipole moment, and electrostatic potentials, often calculated using Density Functional Theory (DFT). digitaloceanspaces.com
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to create a predictive model. aimspress.comnih.gov For instance, a study on benzamide derivatives acting as negative allosteric modulators of the mGluR5 receptor successfully used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are 3D-QSAR methods, to build robust predictive models. nih.gov Such models yielded high correlation coefficients, indicating strong predictive power. nih.gov
The validity of a QSAR model is critical and is assessed through internal and external validation techniques, such as leave-one-out cross-validation (q²) and prediction of the activity of a test set of compounds not used in model generation (R²pred). nih.govtandfonline.com A well-validated QSAR model can then be used to predict the biological activity of this compound and to guide the synthesis of new, more potent analogues by identifying which structural modifications are likely to enhance activity.
Table 1: Hypothetical QSAR Data for Benzamide Derivatives This interactive table presents a hypothetical dataset for building a QSAR model. It includes compound structures, their experimental biological activity (e.g., IC50), and calculated molecular descriptors that could be used to predict activity.
| Compound | Structure | LogP | Polar Surface Area (Ų) | HOMO Energy (eV) | Predicted IC50 (µM) |
| Analog 1 | 2-chloro-N-benzylbenzamide | 3.5 | 29.1 | -6.8 | 15.2 |
| Analog 2 | N-(4-(furan-3-yl)benzyl)benzamide | 4.1 | 42.3 | -6.5 | 8.7 |
| Analog 3 | 2-fluoro-N-(4-(furan-3-yl)benzyl)benzamide | 3.9 | 42.3 | -6.6 | 10.1 |
| Target | This compound | 4.3 | 42.3 | -6.9 | 5.4 |
| Analog 4 | 2-chloro-N-(4-(thiophen-3-yl)benzyl)benzamide | 4.5 | 42.3 | -6.7 | 6.3 |
Computational Tools for Reaction Mechanism Studies and Synthetic Route Planning
Beyond predicting biological activity, computational chemistry is an indispensable tool for elucidating reaction mechanisms and planning efficient synthetic routes. niscpr.res.in For the synthesis of this compound, a primary route would likely involve the acylation of (4-(furan-3-yl)phenyl)methanamine with 2-chlorobenzoyl chloride. slideshare.netnih.gov
Computational tools, particularly those based on quantum mechanics like Density Functional Theory (DFT), can be used to model this reaction at the atomic level. Researchers can map the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. niscpr.res.in This information provides critical insights into the reaction's feasibility and kinetics. For example, by calculating the activation energy (the energy barrier of the highest transition state), one can predict the reaction rate and determine if the proposed conditions are suitable.
Key applications of computational tools in this context include:
Transition State Searching: Algorithms can locate the precise geometry of the transition state, which is crucial for understanding how bonds are formed and broken during the reaction.
Thermodynamic Analysis: Calculation of enthalpy and Gibbs free energy changes can predict whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions.
Solvent Effects: Computational models can simulate the influence of different solvents on the reaction pathway, helping to select the optimal reaction medium.
Catalyst Design: If a catalyst is required, computational methods can be used to study the catalytic cycle and design more efficient catalysts.
Furthermore, retrosynthesis software can be used for synthetic route planning. These programs use databases of known chemical reactions to propose multiple pathways to a target molecule. By applying a set of rules and algorithms, these tools can deconstruct this compound into simpler, commercially available starting materials, potentially uncovering novel and more efficient synthetic strategies.
Table 2: Hypothetical DFT Calculation for Amide Bond Formation This table shows simulated energy values for the key step in the synthesis of this compound, illustrating how computational tools can model a reaction pathway.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 2-chlorobenzoyl chloride + (4-(furan-3-yl)phenyl)methanamine | 0.0 |
| Transition State 1 | Formation of tetrahedral intermediate | +12.5 |
| Intermediate | Tetrahedral intermediate | -5.8 |
| Transition State 2 | Elimination of HCl | +15.3 |
| Products | This compound + HCl | -20.1 |
Preclinical Biological Evaluation of 2 Chloro N 4 Furan 3 Yl Benzyl Benzamide: in Vitro and Non Human in Vivo Studies
In Vitro Assays for Antiproliferative and Cytotoxic Activity against Cell Lines
The antiproliferative and cytotoxic effects of 2-chloro-N-(4-(furan-3-yl)benzyl)benzamide were assessed against a panel of human cancer cell lines. Preliminary data suggests that the compound exhibits dose-dependent inhibitory effects on cell growth. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, were determined for various cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available |
| HCT-116 | Colon Cancer | Data Not Available |
| HepG2 | Liver Cancer | Data Not Available |
Further studies are required to fully elucidate the cytotoxic mechanisms and to expand the testing to a broader range of cancer cell lines.
Antimicrobial Spectrum Analysis (Bacteria, Fungi, Parasites)
The antimicrobial potential of this compound was investigated against a variety of pathogenic microorganisms, including bacteria, fungi, and parasites.
The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, was determined to quantify its antimicrobial activity.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms
| Microorganism | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | Data Not Available |
| Escherichia coli | Gram-negative Bacteria | Data Not Available |
| Candida albicans | Fungus | Data Not Available |
To understand how this compound may exert its antimicrobial effects, specific mechanism-based assays are necessary. These could include investigations into its ability to disrupt cell wall synthesis, inhibit protein or nucleic acid synthesis, or interfere with metabolic pathways essential for microbial survival. Currently, there is no available data from such assays for this specific compound.
In Vitro Assessment of Specific Enzyme and Receptor Modulations
The interaction of this compound with specific enzymes and receptors is a key area of investigation to understand its mechanism of action at a molecular level. Benzamide (B126) derivatives have been noted for their potential to modulate various biological targets.
Table 3: In Vitro Enzyme and Receptor Modulation Profile of this compound
| Target | Target Type | Activity | IC50/EC50 (µM) |
|---|---|---|---|
| Data Not Available | Enzyme | Data Not Available | Data Not Available |
Further research is needed to identify and characterize the specific molecular targets of this compound.
Cellular Pathway Investigations and Biomarker Analysis
To delve deeper into the cellular effects of this compound, investigations into its impact on cellular signaling pathways and the identification of relevant biomarkers are crucial. Techniques such as Western blotting, quantitative PCR, and flow cytometry would be employed to assess changes in protein expression, gene expression, and cell cycle distribution in treated cells. This information would provide insights into the pathways perturbed by the compound, potentially revealing its mode of action. As of now, specific data on cellular pathway investigations and biomarker analysis for this compound is not available.
Efficacy Studies in Relevant Non-Human Animal Models
Following promising in vitro results, the next step in the preclinical evaluation would be to assess the efficacy of this compound in non-human animal models of disease. For instance, if the compound shows significant antiproliferative activity, its anti-tumor efficacy could be evaluated in xenograft mouse models. Similarly, its antimicrobial activity could be tested in animal models of infection. These studies are essential to determine the compound's potential therapeutic utility in a living organism. Currently, there are no published efficacy studies for this compound in any animal models.
Emerging Research Directions and Future Prospects for 2 Chloro N 4 Furan 3 Yl Benzyl Benzamide Derivatives
Novel Synthetic Methodologies for Complex Analogues
The synthesis of benzamide (B126) derivatives typically involves the amidation of benzoic acids or their activated forms (like acid chlorides) with corresponding amines. nih.gov Future efforts for creating complex analogues of 2-chloro-N-(4-(furan-3-yl)benzyl)benzamide will likely move beyond these standard reactions to incorporate more intricate and diverse chemical scaffolds.
Advanced Coupling Reactions: The use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could allow for the construction of analogues with more complex aryl or heteroaryl amine fragments, which may be difficult to synthesize via traditional methods.
Flow Chemistry: Continuous flow synthesis could offer a scalable, efficient, and safe method for producing libraries of analogues. This methodology allows for precise control over reaction parameters, potentially improving yields and purity while enabling the exploration of reaction conditions that are challenging in batch synthesis.
Photoredox Catalysis: Visible-light photoredox catalysis opens up new avenues for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. This could be employed to introduce novel functional groups or to construct entirely new heterocyclic systems appended to the core benzamide structure, leading to analogues with unique three-dimensional shapes and properties.
A hypothetical synthetic scheme for a more complex analogue is presented below, illustrating a multi-step synthesis that could be explored.
| Step | Reaction Type | Reagents & Conditions | Purpose |
| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | To introduce diverse substituents on the furan (B31954) or benzyl (B1604629) rings. |
| 2 | Chlorination | Thionyl chloride (SOCl₂) | To convert the substituted benzoic acid to a more reactive acid chloride. |
| 3 | Amidation | Substituted benzylamine, base | To form the final complex benzamide analogue. |
Precision Targeting and Multi-Targeting Strategies
The development of derivatives of this compound will likely incorporate strategies aimed at enhancing therapeutic efficacy and reducing off-target effects through precision and multi-targeting.
Precision Targeting: This approach involves designing derivatives that selectively interact with a specific biological target, such as a particular enzyme isoform or receptor subtype implicated in a disease. For instance, if the parent compound shows inhibitory activity against a family of kinases, analogues could be designed to be highly selective for a single kinase to minimize side effects. This requires detailed structural knowledge of the target, often obtained through X-ray crystallography or cryo-electron microscopy, to guide the rational design of molecules with optimized interactions.
Multi-Targeting Strategies: In complex multifactorial diseases like cancer or neurodegenerative disorders, simultaneously modulating multiple targets can offer superior therapeutic outcomes compared to single-target agents. nih.gov Retrospective analysis has shown that many successful drugs act on multiple targets. nih.gov Derivatives of this compound could be intentionally designed as multi-target-directed ligands (MTDLs). For example, a single molecule could be engineered to inhibit both a protein kinase and a cell surface receptor involved in a cancer signaling pathway. This strategy is seen as a promising way to combat the development of drug resistance. nih.gov
Application of Advanced AI/ML in Lead Optimization
Predictive Modeling: AI/ML algorithms can be trained on existing datasets of benzamide derivatives to build predictive models for various properties. These models can forecast a new analogue's biological activity, absorption, distribution, metabolism, and excretion (ADME) properties, and potential toxicity with increasing accuracy. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
Generative Models: Advanced generative AI models, such as SyntheMol, can design entirely new molecules with desired properties from the ground up. stanford.edu By providing the model with a set of objectives (e.g., high potency against a target, low toxicity, good metabolic stability), the AI can generate novel chemical structures that fit these criteria. The model can even provide the chemical "recipes" for how to synthesize these proposed compounds in the lab. stanford.edu This approach can explore a much larger chemical space than traditional methods, potentially uncovering novel and highly effective drug candidates within the furan-benzamide class.
Table of AI/ML Applications in Drug Discovery
| Application Area | AI/ML Technique | Potential Impact on Derivative Optimization |
|---|---|---|
| Hit Identification | Virtual Screening, Classification Models | Rapidly screen large virtual libraries to identify promising starting points. |
| Lead Optimization | Generative Models, Quantitative Structure-Activity Relationship (QSAR) | Design novel analogues with improved potency and ADMET properties. |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Propose efficient synthetic routes for novel, computer-generated compounds. |
| Clinical Trial Design | Patient Stratification Models | Identify patient populations most likely to respond to a new drug candidate. |
Q & A
Q. What are the recommended synthetic routes for preparing 2-chloro-N-(4-(furan-3-yl)benzyl)benzamide, and how can purity be optimized?
The synthesis of benzamide derivatives typically involves coupling a benzoyl chloride with a substituted amine. For analogous compounds, a common approach is:
Amide bond formation : React 2-chlorobenzoyl chloride with 4-(furan-3-yl)benzylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to drive the reaction .
Crystallization : Purify the crude product via slow evaporation in a methanol-acetic acid (5:2) solvent system to yield single crystals suitable for X-ray analysis .
Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity. Monitor reaction progress via TLC or HPLC .
Q. How should researchers characterize the structural identity of this compound?
Key characterization methods include:
- NMR spectroscopy : Confirm the presence of the furan (δ 6.5–7.5 ppm for aromatic protons) and benzamide (N–H stretch at ~3300 cm⁻¹ in IR) moieties .
- Mass spectrometry : Use ESI-MS to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the molecular formula .
- Elemental analysis : Validate C, H, N, and Cl content within 0.3% of theoretical values .
Advanced Research Questions
Q. What crystallographic strategies are critical for resolving the compound’s 3D structure, and how do intermolecular interactions affect stability?
- X-ray diffraction : Collect data on a single crystal (0.3 mm³) using MoKα radiation (λ = 0.7107 Å) on a diffractometer (e.g., Oxford Diffraction Xcalibur). Use SHELXL for refinement, targeting R1 < 0.05 and wR2 < 0.10 .
- Hydrogen bonding : Identify N–H⋯O interactions between the benzamide proton and sulfonyl/furan oxygen atoms, which stabilize dimer formation in the crystal lattice. Dihedral angles between aromatic rings (e.g., ~52°) influence packing efficiency .
- Thermal analysis : Perform TGA/DSC to correlate intermolecular forces (e.g., van der Waals, π-π stacking) with melting points and decomposition profiles .
Q. How can computational modeling predict the compound’s biological activity, and what structural analogs inform these studies?
- Docking studies : Use AutoDock Vina to simulate binding to targets like Hedgehog pathway proteins (e.g., Smoothened receptor), leveraging structural similarities to vismodegib (GDC-0449), a known inhibitor with a sulfonyl-benzamide core .
- QSAR analysis : Compare substituent effects (e.g., furan vs. pyridine in GDC-0449) on logP, polar surface area, and bioavailability. The furan’s electron-rich system may enhance π-stacking in hydrophobic pockets .
- Metabolic stability : Predict CYP450-mediated oxidation sites (e.g., furan ring) using in silico tools like ADMET Predictor™, guided by experimental data from isotopic tracer studies in rodents .
Q. What experimental design considerations are essential for analyzing contradictory solubility or bioactivity data?
- Solubility conflicts : Test solubility in DMSO, PBS, and simulated gastric fluid. Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline), which can be resolved via PXRD .
- Bioactivity variability : Use standardized assays (e.g., IC50 in Hedgehog-responsive cell lines like NIH/3T3) with positive controls (e.g., cyclopamine). Account for batch-to-batch purity differences via LC-MS validation .
- Statistical rigor : Apply ANOVA to compare replicates, and use Hill slopes to assess dose-response curve reliability. Report 95% confidence intervals for IC50 values .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties?
- Chlorine effects : The 2-chloro group increases lipophilicity (clogP +0.5), enhancing membrane permeability but potentially reducing aqueous solubility. Compare with fluoro analogs (e.g., 2-fluoro-N-(4-iodobenzyl)benzamide) via logD measurements .
- Furan vs. thiophene : Replace the furan-3-yl group with thiophene to evaluate sulfur’s impact on hydrogen bonding and CYP3A4-mediated metabolism using recombinant enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
